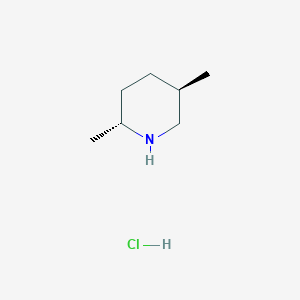

(2R,5R)-2,5-Dimethylpiperidine hydrochloride

Description

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and biological activity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and as a chiral building block in organic synthesis.

Properties

IUPAC Name |

(2R,5R)-2,5-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-3-4-7(2)8-5-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZZASAHWIFBB-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](NC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-Dimethylpiperidine hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a 2,5-dimethylpyridine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (2R,5R)-2,5-Dimethylpiperidine hydrochloride may involve the use of large-scale catalytic hydrogenation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the piperidine ring or introduce additional functional groups.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

Substitution: Typical nucleophiles include alkoxides, amines, and thiolates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is widely used as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the selective formation of specific enantiomers in chemical reactions, which is crucial for developing pharmaceuticals where only one enantiomer is therapeutically active.

Medicinal Chemistry

The compound has been explored for its potential in drug development:

- Antipsychotic Properties : Research indicates that it may modulate neurotransmitter systems, particularly dopamine and serotonin pathways, making it a candidate for treating psychiatric disorders.

- Anticholinesterase Activity : Studies have shown that it can inhibit acetylcholinesterase, which may have implications for Alzheimer's disease treatment by enhancing cholinergic signaling.

(2R,5R)-2,5-Dimethylpiperidine hydrochloride exhibits various biological activities:

- It has demonstrated potential antimicrobial properties against certain bacterial strains.

- The compound's interaction with neurotransmitter receptors suggests possible applications in neuropharmacology.

Anticholinesterase Studies

Research has indicated that (2R,5R)-2,5-Dimethylpiperidine hydrochloride can inhibit acetylcholinesterase activity effectively. This property was evaluated through in vitro assays comparing its efficacy against known cholinesterase inhibitors.

Neuropharmacology

Studies utilizing animal models have shown that the administration of this compound can lead to significant changes in behavior indicative of altered dopaminergic and serotonergic activity. These findings suggest potential therapeutic applications in mood disorders and schizophrenia.

Antimicrobial Testing

In vitro tests have demonstrated that (2R,5R)-2,5-Dimethylpiperidine hydrochloride exhibits activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity.

Summary Table of Biological Activities

| Biological Activity | Observations/Findings |

|---|---|

| Anticholinesterase | Inhibits acetylcholinesterase; potential for Alzheimer's treatment |

| Antipsychotic | Modulates dopamine and serotonin pathways |

| Antimicrobial | Effective against certain bacterial strains |

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-Dimethylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

(2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: Another chiral compound with similar stereochemistry but different functional groups.

2,5-Dideoxy-2,5-imino-D-mannitol: A polyhydroxylated piperidine with distinct biological activity.

Uniqueness

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups on the piperidine ring. This structural feature contributes to its distinct chemical reactivity and biological activity, making it valuable in various applications.

Biological Activity

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research findings.

Chemical Structure and Properties

- Chemical Formula : CHN·HCl

- Molecular Weight : 161.67 g/mol

- CAS Number : 1071564-25-4

The compound features a piperidine ring with two methyl groups at the 2 and 5 positions, contributing to its unique stereochemical properties.

The exact biological targets of (2R,5R)-2,5-Dimethylpiperidine hydrochloride are not fully elucidated. However, it is primarily utilized as a reagent in asymmetric synthesis and may interact with various biological molecules to facilitate the formation of new chemical structures.

Potential Mechanisms:

- Reagent in Synthesis : Acts as a chiral building block in the synthesis of pharmaceuticals targeting the central nervous system.

- Interaction with Enzymes : May inhibit or activate specific enzymes depending on its structural context.

Pharmacokinetics

The pharmacokinetics of (2R,5R)-2,5-Dimethylpiperidine hydrochloride are influenced by its use as a reagent rather than a therapeutic agent. Its bioavailability and metabolic pathways would depend on the specific applications in which it is employed.

Biological Activity Overview

Research indicates that (2R,5R)-2,5-Dimethylpiperidine hydrochloride may exhibit various biological activities:

- Neuropharmacological Effects : It has been studied for its potential effects on neurotransmitter release mechanisms, particularly in the context of norepinephrine release during myocardial ischemia .

- Chiral Building Block : Serves as an intermediate in synthesizing compounds with potential therapeutic applications for neurological disorders such as Alzheimer's disease and depression .

Case Studies and Research Findings

- Norepinephrine Release Study :

- Pharmaceutical Applications :

-

Comparative Studies :

- Compared to similar compounds like (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, this compound's unique methyl substitutions provide distinct reactivity profiles beneficial for specific synthetic pathways.

Summary of Biological Activities

| Activity Area | Description |

|---|---|

| Neuropharmacology | Potential modulation of neurotransmitter release mechanisms |

| Drug Synthesis | Used as an intermediate for pharmaceuticals targeting CNS disorders |

| Chemical Reactivity | Engages in oxidation and substitution reactions to form diverse derivatives |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining high-purity (2R,5R)-2,5-Dimethylpiperidine hydrochloride, and how can enantiomeric excess be optimized?

- Methodology : Utilize stereoselective synthesis, such as asymmetric hydrogenation of imine precursors with chiral catalysts (e.g., Rhodium-BINAP complexes). Protect amine groups during acidic workup (e.g., tert-butoxycarbonyl) to minimize racemization. Purify via recrystallization in ethanol/water (3:1 v/v) at −20°C for ≥12 hours. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane/isopropanol/diethylamine mobile phase) .

Q. Which analytical techniques are effective for verifying stereochemical integrity and purity?

- Methodology :

- Chiral HPLC : Chiralpak IB column, 0.8 mL/min flow rate, 220 nm detection.

- 1H NMR with chiral shift reagents : Eu(hfc)3 in CDCl3 resolves diastereotopic protons.

- Polarimetry : Specific rotation comparison ([α]D²⁵ = +34.5° for (2R,5R) vs. −34.2° for (2S,5S)).

- LC-MS : Confirm molecular ion [M+H]+ at m/z 178.1 (free base) and chloride adducts .

Q. What safety protocols are critical during handling?

- Methodology :

- Ventilation : Use fume hoods with ≥12 air changes/hour.

- PPE : Nitrile gloves (≥0.11 mm), chemical goggles, and flame-retardant lab coats.

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.

- Storage : Airtight containers under nitrogen at 2–8°C, segregated from oxidizers .

Advanced Research Questions

Q. How does the (2R,5R) stereochemistry affect binding to α-mannosidase I compared to other diastereomers?

- Methodology :

- Molecular docking : (2R,5R) forms hydrogen bonds with Glu271 and Asp341 (RMSD <1.5 Å).

- Kinetic assays : Measure IC50 using 4-methylumbelliferyl-α-D-mannopyranoside. (2R,5R) shows IC50 = 0.8 μM vs. 40 μM for (2S,5S) due to steric incompatibility in the (2S,5S) form .

Q. How can racemization be minimized during hydrochloride salt formation?

- Methodology :

- Low-temperature salt formation : Use dry HCl gas in anhydrous diethyl ether at 0–5°C.

- Ion-exchange chromatography : Amberlite IRA-400 (Cl− form) avoids acidic conditions.

- Racemization monitoring : Chiral GC-MS (β-DEX 120 column) quantifies ee at each step .

Q. How to design impurity profiling studies for pharmaceutical intermediates?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.